

Confirming SR-4835-Induced Synthetic Lethality: A Comparative Guide

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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CDK12/13 inhibitor **SR-4835** with alternative compounds, focusing on the confirmation of its synthetic lethal effects. Experimental data is presented to support the comparative analysis, along with detailed protocols for key validation assays.

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.^{[1][2][3]} Its mechanism of action extends beyond simple kinase inhibition. **SR-4835** functions as a "molecular glue," promoting the proteasomal degradation of Cyclin K, a key partner of CDK12.^{[4][5]} This degradation is dependent on the CUL4–RBX1–DDB1 E3 ligase complex.^[4] The downstream effect of this action is the suppression of genes involved in the DNA Damage Response (DDR), creating a "BRCAness" phenotype in cancer cells.^[1] This acquired vulnerability makes cancer cells susceptible to synthetic lethality when treated with agents that cause DNA damage, such as PARP inhibitors and platinum-based chemotherapy.^{[1][2][4]}

Performance Comparison of SR-4835 and Alternatives

The efficacy of **SR-4835** has been benchmarked against other CDK inhibitors in various cancer cell lines. The following tables summarize key quantitative data from these comparative studies.

Compound	Target(s)	IC50 (CDK12, in vitro kinase assay)	Cell Line	IC50 (Cell Proliferatio n)	Reference
SR-4835	CDK12/13	99 nM	A375 (Melanoma)	117.5 nM	[6]
Colo829 (Melanoma)	104.5 nM	[6]			
WM164 (Melanoma)	109.6 nM	[6]			
WM983A (Melanoma)	80.7 nM	[6]			
WM983B (Melanoma)	160.5 nM	[6]			
THZ531	CDK12/13 (covalent)	174 nM	-	-	[7]
NVP-2	CDK9	40.9 nM	-	-	[7]
Flavopiridol	Pan-CDK	285 nM	-	-	[7]
THZ1	CDK7 (covalent)	87.2 nM	-	-	[7]

Table 1: Comparative Potency of **SR-4835** and Other CDK Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of **SR-4835** against CDK12 and its anti-proliferative effects in various melanoma cell lines, alongside the in vitro potency of other CDK inhibitors against CDK12.

Combination	Cell Line	Observation	Quantitative Synergy Data	Reference
SR-4835 + Cisplatin	Urothelial Carcinoma (in vivo xenograft)	Synergistic effect against tumor growth.	Not specified in abstract.	[8]
SR-4835 + PARP inhibitors	Triple-Negative Breast Cancer	Promotes synergy.	Specific CI values not provided.	[1][2]

Table 2: Synthetic Lethal Interactions of **SR-4835**. This table summarizes the observed synergistic effects of **SR-4835** with DNA-damaging agents. While synergy is reported, specific in vitro quantitative data like Combination Index (CI) values for **SR-4835** combinations are not readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the confirmation of **SR-4835**'s synthetic lethality are provided below.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with **SR-4835** alone or in combination with a DNA-damaging agent.

Materials:

- Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC)
- Complete cell culture medium
- **SR-4835**
- Synergistic agent (e.g., Olaparib or Cisplatin)
- 6-well plates

- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Fixation solution (e.g., methanol:acetic acid, 3:1)
- Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

- Cell Seeding: Plate a known number of single cells (typically 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with a dose range of **SR-4835**, the synergistic agent, or a combination of both. Include a vehicle-treated control.
- Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
- Fixation: Wash the colonies with PBS and fix them with the fixation solution for 10-15 minutes.
- Staining: Stain the fixed colonies with crystal violet solution for 15-30 minutes.
- Washing and Drying: Gently wash the plates with water and allow them to air dry.
- Colony Counting: Count the number of colonies (typically defined as a cluster of ≥ 50 cells).
- Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on cell survival.

Immunoblotting for DNA Damage Response (DDR) Proteins

This technique is used to measure the protein levels of key DDR markers to confirm that **SR-4835** induces a "BRCAness" phenotype.

Materials:

- Cell lysates from treated and untreated cells
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-ATM, anti-γH2AX)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Quantification: Determine the protein concentration of each cell lysate.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and add the chemiluminescent substrate.
- Imaging: Capture the signal using an imaging system.
- Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

RNA Sequencing (RNA-seq)

RNA-seq is employed to understand the global transcriptional changes induced by **SR-4835**, particularly the downregulation of DDR genes.

Materials:

- RNA extracted from treated and untreated cells
- RNA quality control instrumentation (e.g., Agilent Bioanalyzer)
- RNA-seq library preparation kit
- Next-generation sequencing (NGS) platform
- Bioinformatics software for data analysis

Procedure:

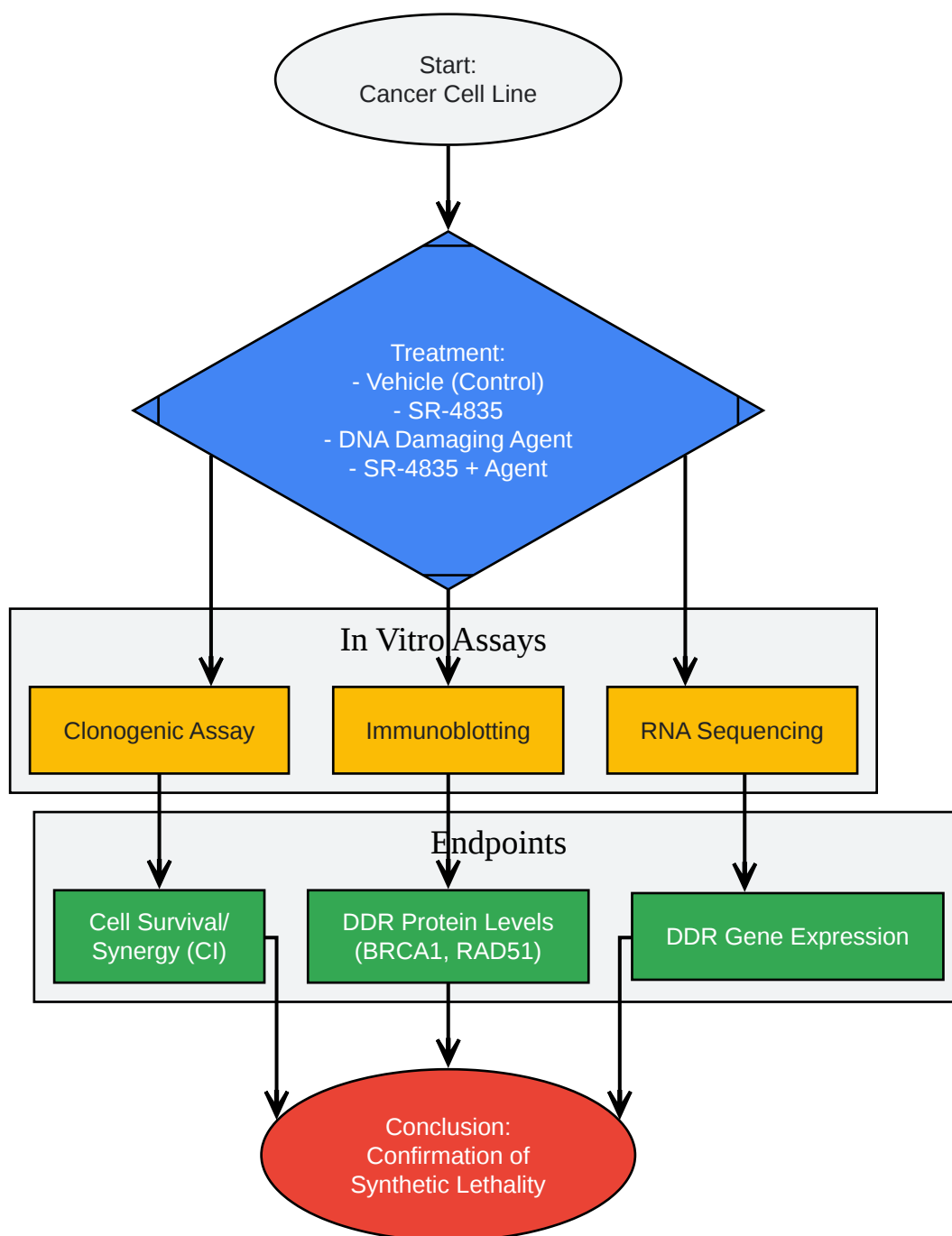
- RNA Isolation and QC: Isolate total RNA from cells and assess its quality and quantity.
- Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
- Sequencing: Sequence the prepared libraries on an NGS platform.
- Data Analysis:
 - Perform quality control on the raw sequencing reads.
 - Align the reads to a reference genome.
 - Quantify gene expression levels.
 - Perform differential gene expression analysis to identify genes up- or down-regulated by **SR-4835** treatment.

- Conduct pathway analysis to determine the biological processes affected, with a focus on DNA repair pathways.

Visualizing the Mechanisms of SR-4835

The following diagrams illustrate the key pathways and experimental logic involved in confirming **SR-4835**-induced synthetic lethality.

Caption: **SR-4835** molecular glue mechanism and induction of synthetic lethality.



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Caption: Experimental workflow for confirming **SR-4835**-induced synthetic lethality.

Caption: Logical relationship of **SR-4835**-induced synthetic lethality.

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